
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound features a phenyl group substituted with an aminoethyl group and a bromophenyl group, making it a versatile molecule for chemical reactions and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanone, which is then converted to the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride: The enantiomer of the compound, with different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanonehydrochloride: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and biological effects.
Uniqueness
(S)-(2-(1-aminoethyl)phenyl)(4-bromophenyl)methanonehydrochloride is unique due to its specific substitution pattern and chiral nature, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H14BrNO |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
[2-[(1S)-1-aminoethyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C15H14BrNO/c1-10(17)13-4-2-3-5-14(13)15(18)11-6-8-12(16)9-7-11/h2-10H,17H2,1H3/t10-/m0/s1 |
Clé InChI |
SUYFYFAONIGTQJ-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
SMILES canonique |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


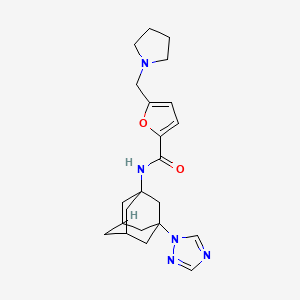
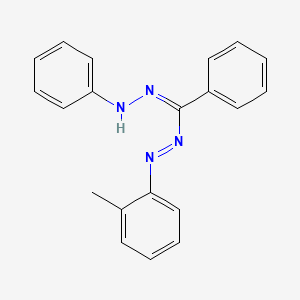

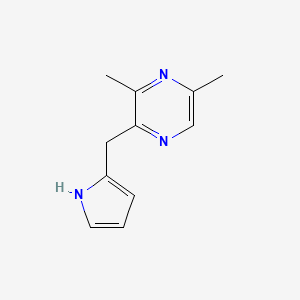


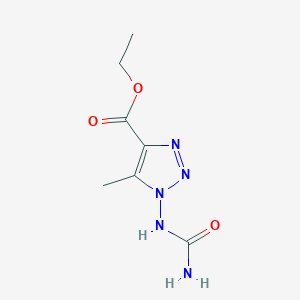
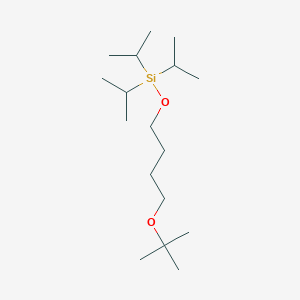

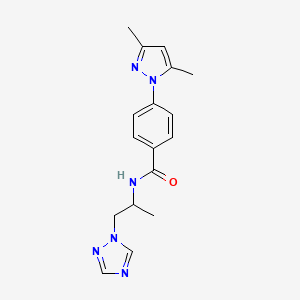
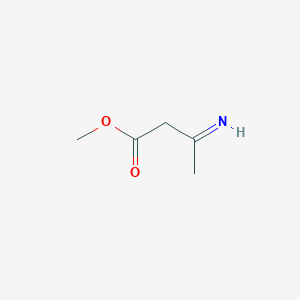
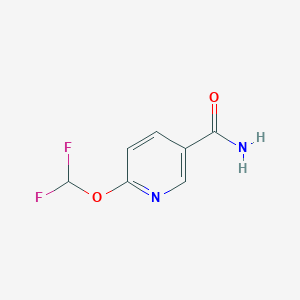
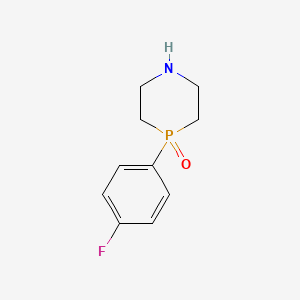
![(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
